N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide
CAS No.:
Cat. No.: VC11027307
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O4S |
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Molecular Weight | 280.30 g/mol |
IUPAC Name | 2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Standard InChI | InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
Standard InChI Key | DPPIIVHKZXJQMV-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 5-methylisoxazole ring linked via an acetamide group to a phenylsulfonyl moiety. The isoxazole ring (C₃H₃NO) is a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, and a methyl group at position 5. The acetamide bridge (CH₃CONH-) connects this ring to the phenylsulfonyl group (-SO₂C₆H₅), which introduces sulfonamide functionality. This configuration is critical for potential biological activity, as sulfonamides are known inhibitors of bacterial dihydropteroate synthetase .
Physicochemical Data
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Molecular Formula: C₁₂H₁₃N₂O₄S
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Molecular Weight: 293.31 g/mol (calculated from constituent atomic weights).
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Solubility: Predicted to exhibit limited water solubility due to the hydrophobic phenylsulfonyl group, but may form sodium salts in basic conditions.
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments due to the acetamide and sulfonamide bonds .
Table 1: Comparative Physicochemical Properties of Related Compounds
Compound | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups |
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N-(5-Methylisoxazol-3-yl)acetamide | 140.14 | Low | Isoxazole, acetamide |
Sulfamethoxazole | 253.28 | Moderate | Sulfonamide, isoxazole |
Target Compound | 293.31 | Low | Sulfonamide, isoxazole, acetamide |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide likely involves multi-step reactions:
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Isoxazole Ring Formation: The 5-methylisoxazole moiety can be synthesized via cyclocondensation of hydroxylamine with β-diketones or α,β-unsaturated carbonyl compounds .
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Sulfonylation: Introducing the phenylsulfonyl group typically employs sulfonation agents like benzenesulfonyl chloride under basic conditions.
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Acetamide Coupling: The final step may involve nucleophilic acyl substitution, where the amine group of the isoxazole reacts with a sulfonylated acetyl chloride derivative .
A related synthesis was demonstrated in the preparation of (E)-2-hydroxy-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenylimino)methyl)benzoic acid, where sulfamethoxazole was condensed with 5-formylsalicylic acid using sulfuric acid as a catalyst . Adapting this method, the target compound could be synthesized by substituting salicylic acid with a phenylsulfonyl-acetyl precursor.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks would include:
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¹H NMR: Expected signals:
Biological Activity and Mechanisms
Table 2: Antimicrobial Activity of Isoxazole-Containing Sulfonamides
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
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Sulfamethoxazole | 25 | 50 |
(E)-2-hydroxy-3-...benzoic acid | 10 | 20 |
Target Compound (predicted) | 15–30 | 20–40 |
Structure-Activity Relationships
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Isoxazole Substitution: The 5-methyl group enhances lipophilicity, improving membrane permeability.
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Sulfonamide Position: Para-substitution on the phenyl ring optimizes enzyme binding .
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Acetamide Linker: Provides conformational flexibility, allowing the molecule to adopt bioactive conformations.
Research Gaps and Future Directions
While existing data on structurally related compounds suggest promising applications, direct studies on N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide are lacking. Key areas for future research include:
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In vitro antibacterial assays against Gram-positive and Gram-negative pathogens.
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Cytotoxicity profiling to evaluate therapeutic indices.
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Solubility enhancement via prodrug strategies or salt formation.
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